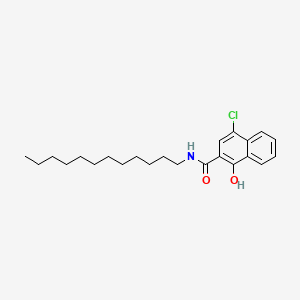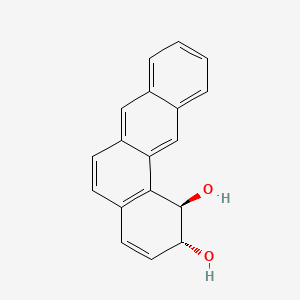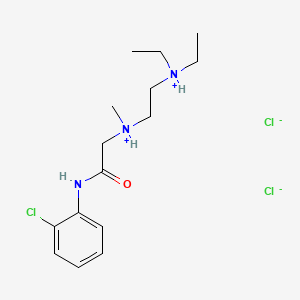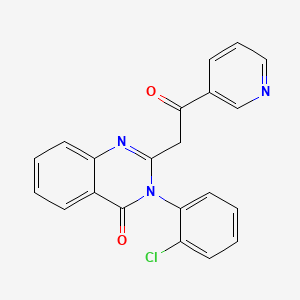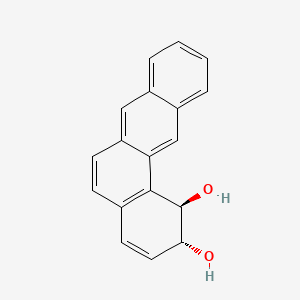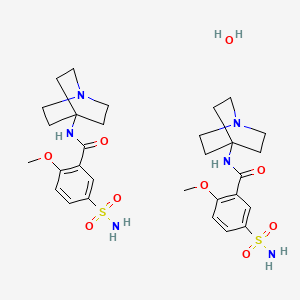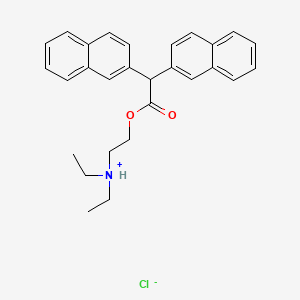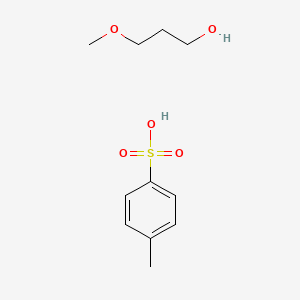
4-Methylbenzene-1-sulfonic acid--3-methoxypropan-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyoxypropyl-4-methylbenzenesulfonate is an organic compound with the molecular formula C11H16O4S. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyoxypropyl-4-methylbenzenesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methoxypropanol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the production of Methyoxypropyl-4-methylbenzenesulfonate often involves large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyoxypropyl-4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxypropyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions
Major Products Formed
Scientific Research Applications
Methyoxypropyl-4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.
Biology: This compound is utilized in the study of enzyme inhibition and protein modification.
Industry: Methyoxypropyl-4-methylbenzenesulfonate is used in the production of specialty chemicals and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of Methyoxypropyl-4-methylbenzenesulfonate involves its ability to act as an electrophile in chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles present .
Comparison with Similar Compounds
Similar Compounds
- Propyl 4-methylbenzenesulfonate
- Ethylene di(p-toluenesulfonate)
- 2-Methoxyethyl 4-methylbenzenesulfonate
Uniqueness
Methyoxypropyl-4-methylbenzenesulfonate is unique due to its methoxypropyl group, which provides distinct reactivity compared to other similar compounds. This unique structure allows it to participate in specific reactions that other sulfonates may not readily undergo .
Properties
CAS No. |
54646-36-5 |
|---|---|
Molecular Formula |
C11H18O5S |
Molecular Weight |
262.32 g/mol |
IUPAC Name |
3-methoxypropan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C4H10O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-6-4-2-3-5/h2-5H,1H3,(H,8,9,10);5H,2-4H2,1H3 |
InChI Key |
VHYWLOOFPXJPLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13769710.png)

